![molecular formula C13H22N4O B13162724 N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13162724.png)
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an imidazole ring, a piperidine ring, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where 2-methylpiperidine reacts with a suitable alkyl halide.
Coupling of the Two Rings: The imidazole and piperidine rings are coupled through a propyl linker using a reductive amination reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes:
Catalysts: Using catalysts such as palladium on carbon for hydrogenation steps.
Solvents: Employing solvents like dimethylformamide or tetrahydrofuran to facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole compounds.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: The compound is studied for its effects on various receptors and enzymes, making it a candidate for drug development.
Biochemistry: It is used in biochemical assays to study enzyme kinetics and receptor binding.
Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine
- N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine
- N-[3-(2-methylpiperidin-1-yl)propyl]-beta-alanine
Uniqueness
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring provides a versatile scaffold for interactions with biological targets, while the piperidine ring enhances its pharmacokinetic properties.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields
Propriétés
Formule moléculaire |
C13H22N4O |
|---|---|
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
N-[3-(2-methylpiperidin-1-yl)propyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C13H22N4O/c1-12-5-2-3-8-16(12)9-4-6-15-13(18)17-10-7-14-11-17/h7,10-12H,2-6,8-9H2,1H3,(H,15,18) |
Clé InChI |
YPRAATKQOGIEPI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCCNC(=O)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13162644.png)
![2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid](/img/structure/B13162645.png)

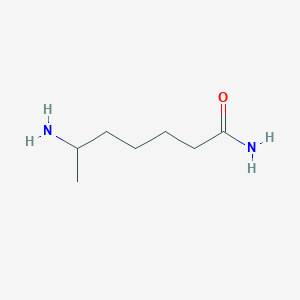
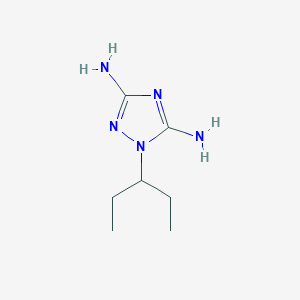
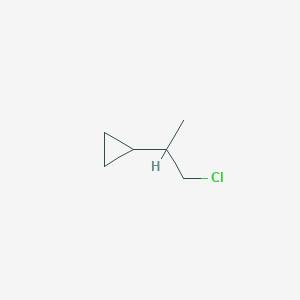
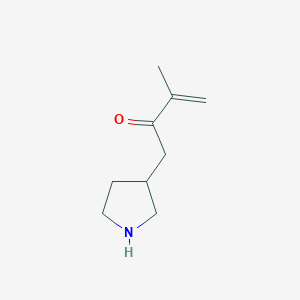

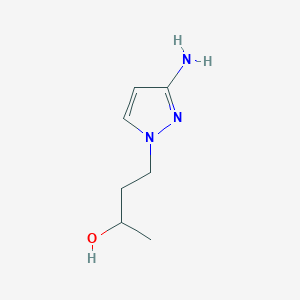

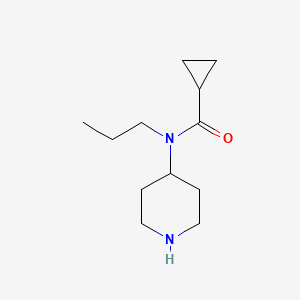
![Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate](/img/structure/B13162723.png)

![(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid](/img/structure/B13162729.png)
